(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole (2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole
Brand Name: Vulcanchem
CAS No.: 1610785-35-7
VCID: VC11711218
InChI: InChI=1S/C22H28O2P2/c1-21(2,3)25-17-13-9-7-11-15(17)23-19(25)20-24-16-12-8-10-14-18(16)26(20)22(4,5)6/h7-14,19-20H,1-6H3/t19-,20-,25-,26-/m1/s1
SMILES: CC(C)(C)P1C(OC2=CC=CC=C21)C3OC4=CC=CC=C4P3C(C)(C)C
Molecular Formula: C22H28O2P2
Molecular Weight: 386.4 g/mol

(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole

CAS No.: 1610785-35-7

Cat. No.: VC11711218

Molecular Formula: C22H28O2P2

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole - 1610785-35-7

Specification

CAS No. 1610785-35-7
Molecular Formula C22H28O2P2
Molecular Weight 386.4 g/mol
IUPAC Name (2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole
Standard InChI InChI=1S/C22H28O2P2/c1-21(2,3)25-17-13-9-7-11-15(17)23-19(25)20-24-16-12-8-10-14-18(16)26(20)22(4,5)6/h7-14,19-20H,1-6H3/t19-,20-,25-,26-/m1/s1
Standard InChI Key CAVTUIDTRDJLGP-DOOQXGAZSA-N
Isomeric SMILES CC(C)(C)[P@]1[C@@H](OC2=CC=CC=C21)[C@@H]3OC4=CC=CC=C4[P@]3C(C)(C)C
SMILES CC(C)(C)P1C(OC2=CC=CC=C21)C3OC4=CC=CC=C4P3C(C)(C)C
Canonical SMILES CC(C)(C)P1C(OC2=CC=CC=C21)C3OC4=CC=CC=C4P3C(C)(C)C

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features two benzoxaphosphole units connected via a covalent bond, with each unit bearing a tert-butyl substituent at the 3-position. The stereochemistry at both phosphorus centers is specified as (2R,3R), imparting chirality to the molecule. This configuration influences its electronic environment and steric profile, which are critical for its reactivity and interactions .

Key Structural Parameters (From X-ray Diffraction)

ParameterValue (Å or °)
P–C bond length1.715–1.790
O–C bond length1.378
C–P–C bond angle88.4°

These metrics, derived from analogous bis(benzoxaphosphole) structures, highlight the strained geometry of the benzoxaphosphole ring and the influence of tert-butyl groups on bond angles .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of bis(benzoxaphosphole) derivatives typically involves multi-step protocols:

  • Precursor Preparation: Starting materials such as biphenols or ferrocenedicarboxylic acid are functionalized with phosphine oxide groups.

  • Phospha-Fries Rearrangement: Anionic rearrangement reactions form phosphonate intermediates.

  • Reduction and Cyclization: Lithium aluminum hydride (LiAlH4) reduces phosphonates to phosphines, followed by acid-catalyzed dehydrocyclization to form the benzoxaphosphole ring .

For the target compound, tert-butyl groups are introduced via alkylation reactions using tert-butyl chloride under basic conditions. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis, though specific details remain proprietary .

Challenges in Synthesis

  • Solubility Issues: Bulky tert-butyl groups reduce solubility in polar solvents, necessitating mixed solvent systems (e.g., DCM/DMF) .

  • Steric Hindrance: The tert-butyl substituents impede rotational flexibility, as evidenced by DFT calculations on analogous structures .

Spectroscopic Characterization

NMR Spectroscopy

  • 31P NMR: A singlet at δ +79–80 ppm confirms the presence of phosphorus in a benzoxaphosphole environment .

  • 1H NMR: Symmetrical splitting patterns suggest rapid rotation of the benzoxaphosphole units in solution at room temperature .

X-ray Crystallography

Single-crystal studies reveal a planar benzoxaphosphole core with tert-butyl groups adopting equatorial positions to minimize steric clash. π-stacking interactions between aromatic rings stabilize the solid-state structure .

Chemical and Physical Properties

Reactivity

  • Oxidation: Reacts with hydrogen peroxide to form phosphine oxides, altering electronic properties.

  • Coordination Chemistry: Serves as a ligand for transition metals (e.g., Pd, Cu), forming complexes with potential catalytic activity .

Comparison with Analogous Compounds

FeatureTarget Compound2,2′-Diphenyl-7,7′-bibenzo[d] benzoxaphosphole
Substituentstert-ButylPhenyl
FluorescenceNot reportedQuantum yield: 18%
SolubilityLow (nonpolar solvents)Moderate (THF, DCM)
Synthetic YieldUndisclosed50–94% (intermediates)

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